molecular formula C25H20N2OS2 B2530772 4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 872197-55-2

4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No.: B2530772
CAS No.: 872197-55-2
M. Wt: 428.57
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Description

4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of thiazoloquinazolines

Preparation Methods

The synthesis of 4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzyl and tolyl derivatives with thiazoloquinazoline precursors under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, and disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds include other thiazoloquinazolines and benzothiazole derivatives. Compared to these, 4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one may exhibit unique properties such as higher potency or selectivity towards specific biological targets. Examples of similar compounds include:

This compound’s unique structure and functional groups contribute to its distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.

Properties

CAS No.

872197-55-2

Molecular Formula

C25H20N2OS2

Molecular Weight

428.57

IUPAC Name

3-(3-methylphenyl)-4-[(4-methylphenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one

InChI

InChI=1S/C25H20N2OS2/c1-16-10-12-18(13-11-16)15-26-23-22(19-7-5-6-17(2)14-19)30-25(29)27(23)21-9-4-3-8-20(21)24(26)28/h3-14H,15H2,1-2H3

SMILES

CC1=CC=C(C=C1)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC(=C5)C

solubility

not available

Origin of Product

United States

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